Cas no 79-44-7 (N,N-dimethylcarbamoyl chloride)

N,N-Dimethylcarbamoyl chloride (CAS 79-44-7) is a versatile reagent widely used in organic synthesis, particularly for the introduction of the dimethylcarbamoyl group. This acyl chloride derivative is highly reactive, enabling efficient amidation and esterification reactions. Its applications include the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity and selectivity make it valuable for constructing carbamate and urea derivatives. Due to its moisture sensitivity, it requires careful handling under anhydrous conditions. N,N-Dimethylcarbamoyl chloride is favored for its consistent performance in high-purity reactions, though appropriate safety measures must be observed due to its corrosive and toxic nature.
N,N-dimethylcarbamoyl chloride structure
79-44-7 structure
商品名:N,N-dimethylcarbamoyl chloride
CAS番号:79-44-7
MF:C3H6ClNO
メガワット:107.538839817047
MDL:MFCD00000635
CID:34182
PubChem ID:87567335

N,N-dimethylcarbamoyl chloride 化学的及び物理的性質

名前と識別子

    • dimethylcarbamoyl chloride
    • DMCl
    • N,N-Dimethylcarbamoyl chloride
    • N,N-Dimethylchloroformamide
    • Dimethylcarbamyl chloride
    • N,N-dimethyl carbamyl chloride
    • Dimethylcarbamic chloride
    • dimethylaminocarbamoyl chloride
    • dimethyl-carbamicaci
    • Dimethylcarbamoyl
    • dmcc
    • DMCF
    • N,N-dimethylaminocarbonyl chloride
    • N,N-dimethyl-carbamic acid chloride
    • N.N-dimethylaminocarbamoyl chloride
    • rcrawastenumberu097
    • TL 389
    • Chloroformic acid dimethylamide
    • Dimethyl carbamyl chloride
    • 79-44-7
    • Dimethylcarbamidoyl chloride
    • CARBAMIC ACID,N,N-DIMETHYL,CHLORIDE
    • Dimethylcarbamoyl chloride [UN2262] [Corrosive]
    • N,N-Dimethylaminoformyl chloride
    • HSDB 2656
    • WLN: GVN1&1
    • DIMETHYLCARBAMOYL CHLORIDE [HSDB]
    • Dimethylcarbamoylchloride
    • dimethylaminocarbonyl chloride
    • C3H6ClNO
    • Dimethylchloroformamide
    • N,N-Dimethylcarbamidoyl chloride
    • Dimethyl carbamylchloride
    • ClC(O)N(CH3)2
    • DIMETHYLCARBAMOYL CHLORIDE [IARC]
    • Chlorid kyseliny dimethylkarbaminove [Czech]
    • CHEBI:82280
    • 22055-85-2
    • NSC 122671
    • NCGC00091795-01
    • NCGC00091795-02
    • Dimethylcarbamylchlorid
    • D0695
    • DCR (CHRIS Code)
    • dimethylcarbarnyl chloride
    • CCRIS 257
    • NCGC00254074-01
    • Chlorid kyseliny dimethylkarbaminove
    • dirnethylcarbamoyl chloride
    • Dimethylcarbamyl chloride, 98%
    • Carbamyl chloride,N-dimethyl-
    • N,N-Dimethylcarbamic acid chloride
    • N,N-dimethyl carbamoyl chloride
    • BBL027301
    • N,N-dimethyl-carbamic chloride
    • RCRA waste no. U097
    • Dimethylamid kyseliny chlormravenci
    • dimethyl-carbamoyl chloride
    • W-104263
    • NSC-122671
    • Dimethylkarbamoylchlorid [Czech]
    • N,N-dimethyl-carbamoyl chloride
    • Dimethylcarbamoyl chloride, purum, >=98.0% (AT)
    • Me2NCOCl
    • Tox21_201334
    • N,N-Dimethylcarbamyl chloride
    • CHEMBL1527556
    • SCHEMBL924
    • Chloroformic acid dimethyl amide
    • DTXCID30512
    • dimethylcarbamoylchlorid
    • dimethyl carbamic acid chloride
    • Carbamoyl chloride, dimethyl-
    • MFCD00000635
    • EINECS 201-208-6
    • Carbamic chloride, dimethyl-
    • NA2262
    • 5D54S95GT6
    • N,N-dimethyl-carbamoylchloride
    • Dimethylamid kyseliny chlormravenci [Czech]
    • Dimethylkarbamoylchlorid
    • (Dimethylamino)carbonyl chloride
    • UNII-5D54S95GT6
    • Dimethylaminoformyl chloride
    • NCGC00258886-01
    • Dimethylcarbamoyl chloride [UN2262] [Corrosive]
    • N,N-dimethylcarbamic chloride
    • AKOS000120154
    • dimethyl carbamoylchloride
    • NSC122671
    • EC 201-208-6
    • Dimetilcarbonile Cloruro
    • RCRA waste number U097
    • Carbamic chloride, N,N-dimethyl-
    • CAS-79-44-7
    • Carbamyl chloride, N,N-dimethyl-
    • FT-0629527
    • LS-1784
    • F0001-2079
    • Dimethylcarbamic acid chloride
    • Tox21_300116
    • Dimethyl carbamoyl chloride
    • DTXSID1020512
    • dimethylcarbamylchloride
    • Q2563907
    • C19175
    • UN2262
    • BRN 0878197
    • (CH3)2NCOCl
    • InChI=1/C3H6ClNO/c1-5(2)3(4)6/h1-2H
    • N,N-Dime thylcarbamyl Chloride
    • N,N-dimethylcarbamoylchloride
    • NCGC00091795-03
    • STL370332
    • NS00009845
    • Carbamic chloride, dimethyl- (9CI)
    • Carbamoyl chloride, dimethyl- (6CI, 7CI, 8CI)
    • N,N-Dimethylcarbamic chloride (ACI)
    • (N,N-Dimethylamino)carbonyl chloride
    • 1-Chloro-N,N-dimethylformamide
    • DIMETHYL CARBAMIC CHLORIDE
    • Dimethyl carbamoyl chloride (ACGIH)
    • N,NDimethylcarbamyl chloride
    • DIMETHYLCARBAMOYL CHLORIDE (IARC)
    • (ACGIH) UN2262
    • TL 389v
    • N,NDimethylcarbamic acid chloride
    • Carbamyl chloride, N,Ndimethyl
    • {ACGIH] UN2262
    • N,NDimethylcarbamidoyl chloride
    • carbamic chloride, dimethyl
    • Carbamicchloride
    • Carbamoyl chloride, dimethyl
    • N,NDimethylcarbamoyl chloride
    • N,N-dimethylcarbamoyl chloride
    • MDL: MFCD00000635
    • インチ: 1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3
    • InChIKey: YIIMEMSDCNDGTB-UHFFFAOYSA-N
    • ほほえんだ: O=C(N(C)C)Cl
    • BRN: 878197

計算された属性

  • せいみつぶんしりょう: 107.01400
  • どういたいしつりょう: 107.014
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 61.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色または薄い黄色から薄い茶色の刺激性油性液体
  • 密度みつど: 1.168 g/mL at 25 °C(lit.)
  • ゆうかいてん: −33 °C (lit.)
  • ふってん: 167-168 °C/775 mmHg(lit.)
  • フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
  • 屈折率: n20/D 1.453(lit.)
  • すいようせい: ぶんかい
  • PSA: 20.31000
  • LogP: 0.90680
  • かんど: Moisture Sensitive
  • ようかいせい: エーテル、二硫化炭素、ベンゼンなどの有機溶媒に溶けやすい。それは水と混和しない。

N,N-dimethylcarbamoyl chloride セキュリティ情報

  • 記号: GHS06 GHS08
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H315,H319,H331,H335,H350
  • 警告文: P201,P261,P305+P351+P338,P311
  • 危険物輸送番号:UN 2262 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 45-22-23-36/37/38
  • セキュリティの説明: S53-S45
  • 福カードFコード:9
  • RTECS番号:FD4200000
  • 危険物標識: T
  • 包装等級:II
  • リスク用語:R45; R22; R23; R36/37/38
  • セキュリティ用語:8
  • 包装グループ:II
  • TSCA:Yes
  • 危険レベル:8
  • 危険レベル:8
  • 包装カテゴリ:II
  • ちょぞうじょうけん:保管場所は実験室で使用されている場所に近いので、少量しか輸送する必要がありません。発癌物質は貯蔵領域の一部、防爆冷蔵室または冷凍室にのみ貯蔵しなければならない。この領域は適切にマークする必要があります。リストには発癌物質の数と取得日を表示し、設備の分配は貯蔵エリアに近づくべきである。

N,N-dimethylcarbamoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0355529543-25g
N,N-dimethylcarbamoyl chloride
79-44-7 97%(GC)
25g
¥ 88.2 2024-07-20
abcr
AB142207-500 g
N,N-Dimethylcarbamoyl chloride, 97%; .
79-44-7 97%
500g
€126.20 2023-05-09
abcr
AB142207-25 g
N,N-Dimethylcarbamoyl chloride, 97%; .
79-44-7 97%
25g
€44.90 2023-05-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D152803-5G
N,N-dimethylcarbamoyl chloride
79-44-7
5g
¥371.39 2023-11-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L03415-100g
Dimethylcarbamyl chloride, 96%
79-44-7 96%
100g
¥653.00 2023-05-08
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0355529551-5g
N,N-dimethylcarbamoyl chloride
79-44-7 97%(GC)
5g
¥ 56.5 2024-07-20
TRC
D471295-5g
Dimethylcarbamoyl Chloride
79-44-7
5g
$ 81.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017491-500g
N,N-dimethylcarbamoyl chloride
79-44-7 97%
500g
¥355 2024-05-21
Apollo Scientific
OR51817-500g
Dimethylcarbamoyl chloride
79-44-7 98%
500g
£110.00 2024-05-23
Life Chemicals
F0001-2079-5g
N,N-dimethylcarbamoyl chloride
79-44-7 95%+
5g
$60.0 2023-09-07

N,N-dimethylcarbamoyl chloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
リファレンス
A convenient preparation of certain N,N-dialkylcarbamoyl chlorides
Hoshino, Osamu; Saito, Keiji; Ishizaki, Miyuki; Umezawa, Bunsuke, Synthetic Communications, 1987, 17(16), 1887-92

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  2 min, heated
リファレンス
A novel and efficient strategy for the synthesis of various carbamates using carbamoyl chlorides under solvent-free and grinding conditions using microwave irradiation
Zare, Hassan; Ghanbari, Mohammad Mehdi; Jamali, Marzieh; Aboodi, Abdollah, Chinese Chemical Letters, 2012, 23(8), 883-886

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0.5 h, -10 °C; -10 °C → rt; 6 - 8 h, rt
リファレンス
Synthesis of pterostilbene and resveratrol carbamate derivatives as potential dual cholinesterase inhibitors and neuroprotective agents
Yuan, Wen; Shang, Zhipei; Qiang, Xiaoming; Tan, Zhenghuai; Deng, Yong, Research on Chemical Intermediates, 2014, 40(2), 787-800

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Reactivity of thionyl chloride
Cardillo, Paolo, Chimica e l'Industria (Milan), 1992, 74(12),

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C; 4 - 5 h, 0 °C
リファレンス
Design, synthesis, and pharmacokinetic evaluation of O-carbamoyl tizoxanide prodrugs
He, Xi; Hu, Wenjun; Meng, Fanhua; Li, Xingzhou, Medicinal Chemistry (Sharjah, 2022, 18(1), 140-150

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thionyl chloride
リファレンス
Preparation of carbamoyl chlorides (bromides) by reactions of phosphorus trichloride (bromide) and thionyl chloride (bromide) with formamides
Schindler, Norbert; Ploeger, Walter, Chemische Berichte, 1971, 104(3), 969-71

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  6 h, 24 - 26 °C; 20 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 - 3 h
リファレンス
Development of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Synthetic Communications, 2011, 41(2), 285-290

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Copper carbonate ,  Copper oxide (CuO) Solvents: Water
1.2 Solvents: Acetone ,  Water
1.3 Reagents: Hydrogen sulfide Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.5 Reagents: Hydrochloric acid Solvents: Water
1.6 Catalysts: L-Ornithine ,  2-Bromo-4-methyl-1-nitrobenzene Solvents: Acetic acid
リファレンス
A Comprehensive Study of the Active Site Residues of DT-Diaphorase: Rational Design of Benzimidazolediones as DT-Diaphorase Substrates
Suleman, Ali; Skibo, Edward B., Journal of Medicinal Chemistry, 2002, 45(6), 1211-1220

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  < 0 °C; 0 °C → rt; 6 - 8 h, rt
リファレンス
Synthesis and biological evaluation of genistein carbamate derivatives
Qiang, Xiaoming; Yuan, Wen; Sang, Zhipei; Deng, Yong, Youji Huaxue, 2013, 33(3), 621-629

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  4 h, rt → reflux
リファレンス
Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators
Li, Dan ; Bao, Xiaodong; Pang, Jinping; Hu, Xueping; Wang, Longling; et al, Journal of Medicinal Chemistry, 2022, 65(23), 15710-15724

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide Solvents: Benzene ,  Xylene ,  Water ;  rt; 30 min, 70 °C
リファレンス
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity
Karimipour, Gholamreza; Kowkabi, Saeed; Naghiha, Asghar, Brazilian Archives of Biology and Technology, 2015, 58(3), 431-442

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfur dichloride Solvents: Carbon tetrachloride
リファレンス
Method for the preparation of carbamoyl chlorides and process for their utilization in the preparation of substituted monoarylureas
, Spain, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Novel Natural Product-like Caged Xanthones Bearing a Carbamate Moiety Exhibit Antitumor Potency and Anti-Angiogenesis Activity In vivo
Xu, Xiaoli; Wu, Yue; Hu, Mingyang; Li, Xiang; Bao, Qichao; et al, Scientific Reports, 2016, 6,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Synthesis and properties of (N,N-dimethyl)dichloromethaniminium chlorosulfate
Kukhar, V. P.; Pasternak, V. I.; Shevchenko, M. V., Zhurnal Organicheskoi Khimii, 1978, 14(9), 1841-6

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  3 h, reflux
リファレンス
Design, synthesis and biological evaluation of dual acetylcholinesterase and phosphodiesterase 5A inhibitors in treatment for Alzheimer's disease
Zhou, Li-yun; Zhu, Yao; Jiang, Yu-ren; Zhao, Xiong-jie; Guo, Dong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(17), 4180-4184

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  40 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Chlorine ;  140 min, rt
リファレンス
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Canadian Journal of Chemistry, 2010, 88(12), 1277-1280

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ,  Pyridine
リファレンス
Chemistry of sulfur chlorides. II. Reaction of sulfur dichloride, disulfur dichloride, and sulfuryl chloride with (thio)amides to yield (thio)carbamoyl chlorides and mustard oils
Hasserodt, Ulrich, Chemische Berichte, 1968, 101(1), 113-20

N,N-dimethylcarbamoyl chloride Raw materials

N,N-dimethylcarbamoyl chloride Preparation Products

N,N-dimethylcarbamoyl chloride 関連文献

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